2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is a chemical compound with significant relevance in scientific research, particularly in the study of neurological processes. It is classified as an NMDA (N-methyl-D-aspartate) receptor antagonist, which plays a critical role in synaptic plasticity, learning, and memory. The compound is also known for its potential applications in various therapeutic contexts.
This compound was synthesized by Merck & Co. in the 1970s and has since been utilized extensively in research to explore the NMDA receptor's functions and implications in various physiological and pathological conditions.
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one falls under the category of organic compounds with both amino and ketone functional groups. Its systematic classification includes:
The synthesis of 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. This often involves using specific solvents and catalysts under defined temperature profiles.
The molecular structure of 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one features a cyclopropyl ring substituted with multiple methyl groups and an amino group attached to an ethanone moiety.
The compound can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one primarily involves its antagonistic interaction with NMDA receptors. By blocking these receptors, the compound modulates neurotransmission processes associated with learning and memory.
This antagonism can lead to various biological effects such as:
The applications of 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one are diverse:
This compound's unique properties make it a valuable tool in both academic research and potential industrial applications.
Cyclopropane rings emerged as critical pharmacophores in synthetic cannabinoid receptor agonist (SCRA) design due to their unique stereoelectronic properties and conformational rigidity. Early pharmaceutical research exploited the cyclopropane motif to enhance binding affinity and metabolic stability. The synthesis of CP-55,940 in the 1970s—a potent cyclohexylphenol derivative with a trans-oriented cyclopropane-containing side chain—demonstrated nanomolar affinity for CB1 receptors, establishing cyclopropane as a viable scaffold for cannabinoid activity modulation [1]. This compound served as a foundational template for structural optimization. By the late 1980s, Pfizer’s cannabicyclohexanol (CP 47,497-C8) incorporated a dimethylated cyclopropane system, further validating the scaffold’s ability to mimic the terpenoid core of Δ9-THC [1] [8].
The strategic integration of cyclopropane rings addressed key limitations of classical SCRAs:
Table 1: Key Cyclopropane-Containing SCRAs in Pharmaceutical Development
Compound | Structural Class | CB1 Affinity (Ki, nM) | Innovation |
---|---|---|---|
CP-55,940 | Cyclohexylphenol | 0.58 | First high-affinity cyclopropane agonist |
Cannabicyclohexanol | Cyclohexylphenol (C8) | 2.8 | gem-Dimethylcyclopropane side chain |
UR-144 | Tetramethylcyclopropyl | 1.8 | Ring-strained ketone linkage |
The tetramethylcyclopropyl (TMCP) group represents a specialized evolution of the cyclopropane scaffold, engineered to maximize steric shielding and electronic effects. In UR-144 (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone), the TMCP moiety replaced traditional naphthoyl groups, conferring three advantages:
The structural versatility of TMCP is evidenced by its integration into diverse chemotypes:
Table 2: Structural Features of TMCP-Containing SCRAs
Compound | Core Group | Linker | Tail Group | Notable Feature |
---|---|---|---|---|
UR-144 | Indole | Methanone | Pentyl | First TMCP SCRA in "Spice" products |
XLR-11 | Indole | Methanone | 4-Pentenyl | Unsaturated tail for metabolism |
A-796,260 | Indole | Carboxamide | Iodo-substituent | Enhanced CB2 selectivity |
Clandestine laboratories rapidly exploited TMCP-based SCRAs following published pharmacological data and patent literature. The adaptation followed a predictable pattern:
Table 3: Evolution of TMCP SCRAs in Illicit Markets
Period | Regulatory Event | Clandestine Innovation | Example Compounds |
---|---|---|---|
2011–2012 | JWH-018 banned (US, 2011) | TMCP ketones introduced | UR-144, XLR-11 |
2013–2014 | UR-144 temporarily scheduled (US, 2013) | Halogenated TMCP analogs | 5-Cl-UR-144, 5-Br-UR-144 |
2015–2017 | AB-FUBINACA banned (EU, 2015) | TMCP-indazole carboxamides | TMCP-AB-PINACA, MDMB-TMCP |
The continual reinvention of TMCP-linked SCRAs underscores a broader trend: structural motifs from legitimate medicinal chemistry are repurposed to generate uncontrolled analogs with retained bioactivity. This arms race persists despite global scheduling efforts like the 2012 Synthetic Drug Abuse Prevention Act [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7